ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate
Description
Properties
IUPAC Name |
ethyl 2-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-2-24-18(23)12-22-9-7-14(8-10-22)17-11-16(20-21-17)13-3-5-15(19)6-4-13/h3-6,11,14H,2,7-10,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEULVNWMJACHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate, a compound featuring a complex structure with both pyrazole and piperidine moieties, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into the following components:
- Pyrazole Ring : Contributes to various biological activities.
- Piperidine Moiety : Often associated with neuroactive properties.
- Chlorophenyl Substitution : Enhances biological activity through electronic effects.
The molecular formula of this compound is C19H22ClN3O2, with a molecular weight of approximately 359.85 g/mol.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
Results from various studies show that derivatives of pyrazole compounds can demonstrate minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against these pathogens, suggesting potent antibacterial properties .
| Compound | MIC (mg/mL) | Active Against |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Similar Pyrazole Derivative | 0.0039 | S. aureus, E. coli |
Anti-inflammatory Activity
In addition to antimicrobial effects, the compound is hypothesized to exhibit anti-inflammatory properties due to the presence of the pyrazole ring, which is known to inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Interaction with Cellular Receptors : The piperidine moiety may facilitate interactions with neurotransmitter receptors, potentially leading to neuroactive effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- A study highlighted that the introduction of halogen substituents (like chlorine) significantly enhances the antibacterial activity of pyrazole derivatives .
- Another research indicated that compounds bearing both chlorophenyl and fluorophenyl groups showed improved efficacy against resistant bacterial strains .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate has been synthesized and tested for its efficacy against various microbial strains. Studies have shown that modifications in the pyrazole ring can lead to enhanced activity against resistant strains of bacteria and fungi .
CNS Disorders
The compound has been investigated for its potential in treating central nervous system (CNS) disorders. It may inhibit specific enzymes related to neurodegenerative diseases such as Alzheimer’s disease. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 by similar compounds suggests a pathway through which this compound could ameliorate cognitive decline .
Pharmacological Studies
Inhibition Mechanisms
this compound has shown promise in inhibiting key metabolic pathways associated with conditions like type 2 diabetes and obesity. Its ability to impact insulin resistance and lipid metabolism positions it as a potential therapeutic agent in managing metabolic syndrome .
Analgesic and Anti-inflammatory Effects
Studies have highlighted the analgesic and anti-inflammatory properties of pyrazole derivatives. The compound's structural features allow it to interact with pain pathways effectively, providing relief from conditions characterized by inflammation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring: Utilizing appropriate precursors under controlled conditions to yield the desired pyrazole derivative.
- Piperidine Ring Attachment: This step often involves nucleophilic substitution reactions to attach the piperidine moiety.
- Final Esterification: The final step involves esterification with ethyl acetate to form the target compound.
Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and functional differences between the target compound and related derivatives:
Imidazole vs. Pyrazole Core
The imidazole derivative () exhibits potent sirtuin inhibition, attributed to its heterocyclic core and substituent geometry. Imidazole’s dual nitrogen atoms facilitate hydrogen bonding with enzyme active sites, while the methyl group at position 2 may enhance steric interactions . Pyrazoles are known for metabolic stability, which could make the target compound advantageous in drug design despite unconfirmed activity .
Substituent Effects
- 4-Chlorophenyl Group : Present in both the target compound and the imidazole analogue, this substituent likely contributes to lipophilicity and target engagement via π-π stacking or hydrophobic interactions.
- Piperidine Linkage : The piperidine-ethyl acetate group in the target compound may improve solubility compared to simpler alkyl chains, as seen in other piperidine-containing drug candidates .
Quinazoline-Linked Derivatives ()
The AZD1152 intermediate incorporates a pyrazole linked to a quinazoline scaffold, a structure optimized for kinase inhibition. This highlights the versatility of pyrazole moieties in targeting diverse enzyme families, though the target compound’s piperidine-acetate group may limit direct comparison .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of intermediates like ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux conditions in alcoholic media. For example, cyclocondensation with 4-chlorophenyl-substituted hydrazines forms the pyrazole core, followed by piperidine coupling and esterification . Key factors include reaction time (6–12 hours), temperature (70–90°C), and purification via recrystallization (ethanol/chloroform mixtures) to achieve yields >80% and purity >95% .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer :
- X-ray crystallography (e.g., using SHELX software ) resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles between aromatic rings (e.g., pyrazole-thiazole: 4.95° ).
- NMR spectroscopy confirms proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm for CH3 and δ 4.1–4.3 ppm for CH2) .
- HPLC-MS monitors purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 442) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli (MIC: 8–32 µg/mL) .
- Cytotoxicity : MTT assays on human cell lines (IC50 > 50 µM indicates low toxicity) .
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility (<10 µg/mL may require formulation optimization) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s electronic properties and target interactions?
- Methodological Answer :
- DFT calculations (via Gaussian or Multiwfn ) analyze frontier orbitals (HOMO-LUMO gap: ~4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) predicts binding to targets like fungal CYP51 (binding energy: −9.2 kcal/mol) .
- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Dose-response validation : Repeat assays with controlled compound purity (>99%) and cell passage numbers .
- Structural analogs : Test derivatives (e.g., fluoro vs. chloro substituents) to isolate substituent effects .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical stability?
- Methodological Answer :
- Hydrogen bonding : C–H···O interactions (2.8–3.2 Å) stabilize crystal packing, as shown in X-ray data .
- Thermogravimetric analysis (TGA) : Decomposition onset >200°C correlates with strong lattice energy .
- Hygroscopicity tests : Exposure to 75% RH for 48 hours shows <2% weight gain, indicating low moisture sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
